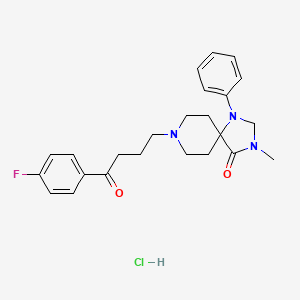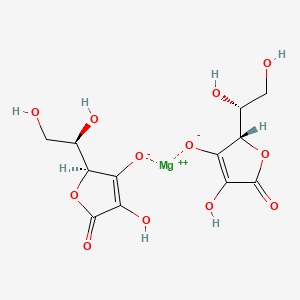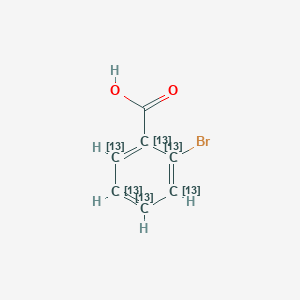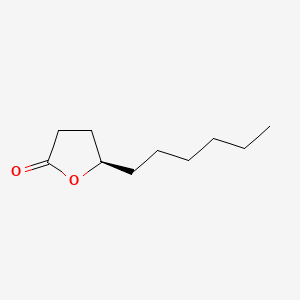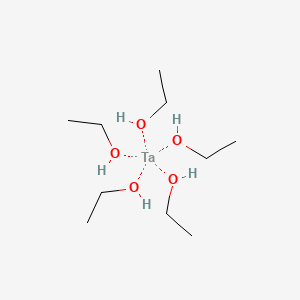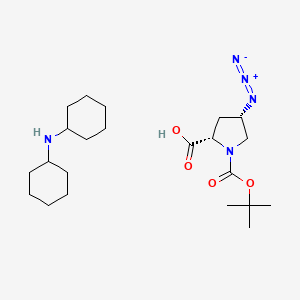
N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents and reagents such as Boc anhydride and sodium azide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, organic solvents.
Reduction Reactions: Hydrogen gas, palladium on carbon.
Cycloaddition Reactions: Copper(I) catalysts, organic solvents.
Major Products Formed
Substitution Reactions: Various substituted proline derivatives.
Reduction Reactions: N-Boc-cis-4-amino-L-proline.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Bioconjugation: The azido group allows for bioconjugation reactions, such as click chemistry, to attach various biomolecules.
Medicinal Chemistry: Used in the development of novel therapeutic agents and drug delivery systems.
Chemical Biology: Employed in the study of protein-protein interactions and cellular processes.
Mechanism of Action
The mechanism of action of N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal . This reactivity is exploited in various bioconjugation and labeling techniques .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt is unique due to the presence of the azido group at the 4-position of the proline ring, which allows for specific bioconjugation reactions and the formation of stable triazole derivatives . This makes it particularly useful in peptide synthesis and chemical biology applications .
Properties
Molecular Formula |
C22H39N5O4 |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(2S,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C10H16N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h11-13H,1-10H2;6-7H,4-5H2,1-3H3,(H,15,16)/t;6-,7-/m.0/s1 |
InChI Key |
XYLCLQGQCINCLJ-BLOLRMMYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


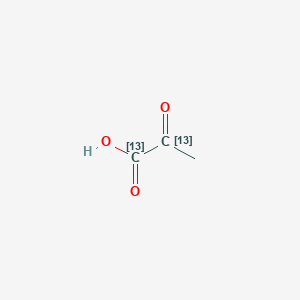
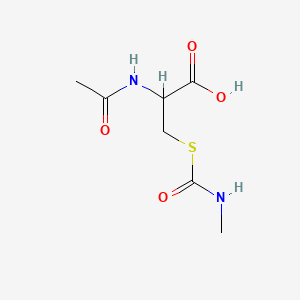

![4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12056207.png)
![sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12056208.png)
![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12056209.png)

![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)
